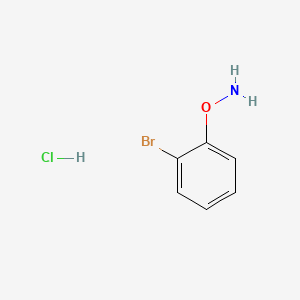
O-(2-Bromophenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Bromophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Bromophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2-Bromophenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of O-(2-Bromophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The specific pathways involved depend on the context of its use in biochemical and medicinal studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 2-bromophenyl group.
O-(4-Bromophenyl)hydroxylamine Hydrochloride: Similar but with the bromine atom at the 4-position instead of the 2-position.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains a pentafluorobenzyl group instead of a 2-bromophenyl group
Uniqueness
O-(2-Bromophenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2-bromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H7BrClNO |
|---|---|
Poids moléculaire |
224.48 g/mol |
Nom IUPAC |
O-(2-bromophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H |
Clé InChI |
OXAHWHXXBICVGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)ON)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















